The synthesis of D-JNKI-1 involves solid-phase peptide synthesis techniques, which allow for the precise assembly of peptides in a controlled manner. The process typically includes:
These methods enable the production of D-JNKI-1 in sufficient quantities for both experimental and clinical studies.
D-JNKI-1 consists of two main components:
The molecular formula of D-JNKI-1 can be represented as C₁₈H₂₃N₃O₄S, with a molecular weight of approximately 367.45 g/mol. The structural arrangement allows for effective interaction with the JNK pathway while maintaining membrane permeability .
D-JNKI-1 primarily functions through competitive inhibition of JNK-mediated phosphorylation processes. Key reactions include:
These reactions highlight the compound's role in modulating cellular responses to stress and injury.
The mechanism of action of D-JNKI-1 involves several steps:
Research indicates that this inhibition can protect against conditions like sensorineural hearing loss and various inflammatory diseases by preserving cellular integrity under stress conditions .
D-JNKI-1 exhibits several notable physical and chemical properties:
These properties make D-JNKI-1 suitable for both laboratory research and potential therapeutic applications .
D-JNKI-1 has been investigated for various scientific uses:
D-JNKI-1 (AM-111/XG-102) is a 31-amino acid peptide that competitively inhibits all three JNK isoforms (JNK1, JNK2, JNK3) by blocking their access to downstream substrates. Its inhibitory domain, derived from the JNK-binding motif of the scaffold protein JIP-1/IB1, binds directly to the kinase's substrate-docking site. This prevents JNKs from phosphorylating transcription factors like c-Jun and pro-apoptotic proteins [1] [5] [10]. Unlike small-molecule JNK inhibitors (e.g., SP600125), D-JNKI-1 shows superior specificity by avoiding off-target interactions with other MAPKs (e.g., p38 or ERK) due to its structural mimicry of endogenous JNK-binding partners [5] [10]. In vitro studies confirm that D-JNKI-1 (1–2 µM) reduces phosphorylation of JNK targets by >80% in HEI-OC1 auditory cells and neuronal models [1] [6].
Table 1: JNK Isoform Specificity and Functional Impact of D-JNKI-1
Isoform | Primary Tissue Distribution | Key Substrates | Effect of D-JNKI-1 Inhibition |
---|---|---|---|
JNK1 | Ubiquitous | c-Jun, Bcl-2 | Blocks stress-induced apoptosis; upregulates Bcl-2 [6] [10] |
JNK2 | Ubiquitous | c-Jun, ATF2 | Suppresses pro-inflammatory cytokine production [2] [10] |
JNK3 | Brain, heart, testes | c-Jun, p53 | Protects neurons from oxidative stress [5] [10] |
The inhibition of c-Jun phosphorylation by D-JNKI-1 hinges on its disruption of the JNK–c-Jun docking interaction. Structural analyses reveal that D-JNKI-1’s effector domain (residues 11–30) occupies the JNK substrate-binding groove, which includes the hydrophobic docking site and the conserved ED site (Glu-Asp motif). This sterically hinders c-Jun’s δ-domain (residues 33–79) from binding JNK [10] [5]. Key hydrogen bonds form between D-JNKI-1’s Arg¹⁵ and Pro¹⁶ residues and JNK1’s Asn¹⁵² and Lys¹⁵⁵, stabilizing the complex with a dissociation constant (Kd) of ~4.3 nM [10]. Consequently, phosphorylation of c-Jun at Ser⁶³/Ser⁷³—critical for AP-1 transcriptional activity—is abolished, halting apoptosis initiation in ototoxic and inflammatory models [1] [6].
D-JNKI-1 incorporates a 10-amino acid HIV-Tat transporter sequence (⁴⁷YGRKKRRQRRR⁵⁶) at its C-terminus to enable rapid cellular uptake. This cationic domain facilitates cell penetration via heparan sulfate proteoglycan (HSPG)-mediated endocytosis and macropinocytosis, achieving >90% intracellular delivery efficiency within 15 minutes [3] [5]. The Tat sequence’s arginine-rich motif induces membrane curvature and pore formation, bypassing lysosomal degradation—unlike passive diffusion-dependent small molecules [5] [8]. In vivo studies confirm cochlear-wide distribution in guinea pigs within 30 minutes of intratympanic administration, with localization to hair cells and spiral ganglion neurons [5].
Table 2: Comparison of Peptide vs. Small-Molecule JNK Inhibitor Delivery
Parameter | D-JNKI-1 (Peptide) | Small-Molecule Inhibitors (e.g., SP600125) |
---|---|---|
Cell Entry Mechanism | HSPG-mediated endocytosis | Passive diffusion |
Time to Max Uptake | <30 minutes | 2–4 hours |
Intracellular Stability | High (protease-resistant backbone) | Moderate (susceptible to oxidation) |
Subcellular Targeting | Cytoplasm, nucleus, mitochondria | Primarily cytoplasm |
The D-stereoisomer configuration of D-JNKI-1 confers exceptional resistance to proteolytic degradation. Unlike L-peptides, its non-natural stereochemistry prevents recognition by endogenous proteases (e.g., trypsin, chymotrypsin), extending its plasma half-life to >12 hours in vivo [3] [5]. Stability is further enhanced by:
Table 3: Alternative Nomenclature of D-JNKI-1
Synonym | Context of Use |
---|---|
AM-111 | Clinical otoprotection studies [3] [5] |
XG-102 | Inflammatory disease research [2] [4] |
Brimapitide | Pharmaceutical development [4] [5] |
D-JNKi-1 | General scientific literature [1] [6] |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: